3-(Piperidin-3-yl)propanoic acid
Overview
Description
3-(Piperidin-3-yl)propanoic acid is a compound that falls within the broader class of piperidine derivatives, which are known for their presence in various chemical and pharmacological applications. Piperidine is a six-membered heterocyclic amine that serves as a key building block in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-aryl-N-n-propyl-piperidines is described as a six-step process starting from α-sulfonyl acetamide, which involves a formal [3+3] cycloaddition reaction into glutarimide, followed by regioselective reduction . Another example is the synthesis of 3-(pyrrolidin-1-yl)piperidine, which is proposed to be synthesized through the exhaustive catalytic hydrogenation of pyrrolylpyridine . These methods highlight the intricate nature of synthesizing piperidine derivatives and the importance of efficient synthetic routes for their production.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed using various spectroscopic techniques. For example, the infrared spectrum of a piperidine derivative was recorded and analyzed using quantum chemical calculations, which helped in assigning IR bands and understanding the molecular geometry . The molecular structure is crucial in determining the reactivity and interaction of the compound with biological targets or other chemical entities.
Chemical Reactions Analysis
Piperidine derivatives participate in a variety of chemical reactions. The study of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones shows that these compounds exhibit potent cytotoxicity and preferential lethality towards various neoplasms . This indicates that certain piperidine derivatives can undergo biological reactions leading to DNA fragmentation and activation of apoptosis pathways. Additionally, the reactivity of piperidine derivatives with nucleophiles has been explored, as seen in the use of 1-piperidino-1-trimethylsilyloxycyclopropane as a cyclopropanone equivalent .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the fluorination of piperidine derivatives has been shown to reduce the pKa of the compounds, which in turn influences their oral absorption and bioavailability . The inhibitory effect of piperidin-1-yl-phosphonic acid on iron corrosion in sodium chloride media demonstrates the potential application of piperidine derivatives as corrosion inhibitors, which is attributed to their ability to form protective films on metal surfaces .
Scientific Research Applications
Chemical Properties and Interactions
- Adduct Formation with Triphenyltin Chloride : 3-(Piperidin-1-yl)propionic acid forms adducts with triphenyltin chloride, indicating its potential utility in chemical synthesis involving tin compounds (Yan & Khoo, 2005).
Synthetic Applications
- Synthesis of Indolizidine Derivatives : This compound is involved in the synthesis of 3-[2-(bromomethyl)piperidin-1-yl]propanoates, which are precursors to novel 2-(methoxycarbonyl)indolizidines (D’hooghe et al., 2009).
- Development of Anticonvulsant and Antinociceptive Agents : Piperidin-3-yl derivatives have been synthesized as potential anticonvulsant and antinociceptive drugs, combining chemical fragments of known antiepileptic drugs (Kamiński et al., 2016).
- Polymer Synthesis for Biomedical Applications : Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate, a derivative of Piperidin-3-yl, is used in the synthesis of poly(β–amino esters) and copolymers, which have potential applications in gene delivery and other biomedical areas (Martino, Scandola, & Jiang, 2012).
Medicinal Chemistry
- Cytotoxicity and Enzyme Inhibition Studies : Piperidine derivatives have been evaluated for cytotoxicity and carbonic anhydrase inhibitory activities, indicating potential applications in cancer therapy (Unluer et al., 2016).
Materials Science
- Light Stabilizer Synthesis : Piperidin-3-yl derivatives are used in the synthesis of polymeric hindered amines light stabilizers, indicating applications in material protection and stabilization (Yi, 2008).
Corrosion Inhibition
- Iron Corrosion Inhibitors : Piperidin-1-yl-phosphonic acid and its derivatives demonstrate inhibitory effects on iron corrosion, suggesting their use as protective agents in industrial applications (Amar et al., 2006).
Drug Synthesis
- Synthesis of LDL Receptor Upregulators : Piperidin-4-yl derivatives have been synthesized as upregulators of the LDL receptor, which could have implications in treating hypercholesterolemia (Ito et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-piperidin-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDZOPQSMGHRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408901 | |
Record name | 3-(piperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)propanoic acid | |
CAS RN |
1822-31-7 | |
Record name | 3-(piperidin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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